(1-Methylpiperidin-4-yl)methanamine
Description
Historical Context of Piperidine-Containing Scaffolds in Medicinal Chemistry
The piperidine (B6355638) motif, a six-membered heterocyclic amine, has a long and storied history in medicinal chemistry. sigmaaldrich.com It is a structural component found in numerous natural alkaloids with potent biological activities, such as piperine (B192125) from black pepper, which gave the heterocycle its name. sigmaaldrich.com Over the decades, the piperidine scaffold has become one of the most important and frequently utilized building blocks in the design of synthetic drugs. biomedpharmajournal.orgnih.gov
The prevalence of the piperidine ring in U.S. FDA-approved pharmaceuticals is a testament to its utility. nih.govchemrxiv.org Its incorporation into a molecule can favorably modulate physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics. yu.edu.jo Furthermore, the three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved selectivity. yu.edu.jo This has led to the development of piperidine-containing drugs across a wide array of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases. nih.govchemrxiv.org
Significance of (1-Methylpiperidin-4-yl)methanamine as a Versatile Synthetic Intermediate
This compound, with its primary amine and tertiary amine functionalities, serves as a highly adaptable building block in organic synthesis. The presence of the N-methyl group on the piperidine ring often enhances the basicity and can influence the conformational preferences of the ring, which in turn can impact the biological activity of the final compound.
This compound is particularly valuable in the construction of more elaborate molecules. The primary amine provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its facile incorporation into a larger molecular framework. It is frequently employed in the development of novel pharmaceuticals, especially those targeting the central nervous system. chemshuttle.com Its utility also extends to the synthesis of agrochemicals and specialty chemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7149-42-0 | tcichemicals.comenovationchem.com |
| Molecular Formula | C₇H₁₆N₂ | tcichemicals.comenovationchem.com |
| Molecular Weight | 128.22 g/mol | tcichemicals.com |
| Appearance | Colorless to light yellow liquid | tcichemicals.com |
| Purity | >95.0% | tcichemicals.com |
Overview of Current Research Trajectories Involving this compound and its Derivatives
The versatility of this compound as a synthetic intermediate has propelled its use in a variety of cutting-edge research areas. Its derivatives are being actively investigated for a range of therapeutic applications, highlighting the scaffold's broad potential.
One significant area of research is in the development of anticancer agents . Derivatives of the closely related N-methyl-4-piperidone have been synthesized and shown to possess antiproliferative properties. nih.gov For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated the ability to reduce the growth of hematological cancer cell lines. nih.gov Research into 2,4-diamino-5-ketopyrimidines has identified that a substituted 4-piperidine moiety is a critical structure for cyclin-dependent kinase (CDK) inhibitory activity, a key target in cancer therapy. nih.gov
In the realm of infectious diseases , derivatives of piperidin-4-one have been synthesized and evaluated for their antimicrobial activity . biomedpharmajournal.orgyu.edu.jo Studies have shown that some of these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgyu.edu.jo N-methyl-4-piperidone-derived monoketone curcuminoids have also been investigated for their antibacterial activity against cariogenic bacteria. chemrxiv.orgmdpi.com
Furthermore, the piperidine scaffold is being explored for the treatment of neurodegenerative disorders . Given the prevalence of piperidine-containing drugs for CNS disorders, it is a logical step to investigate novel derivatives for conditions like Alzheimer's disease. nih.govbenthamscience.com Research into new peptide derivatives of 4-aminopyridine, a compound used in some neurodegenerative conditions, aims to create analogues with improved safety profiles. nih.govbenthamscience.com
The following table summarizes some of the key research findings for derivatives incorporating the (1-methylpiperidin-4-yl) or related piperidine-4-yl core structure.
Table 2: Selected Research on Derivatives of this compound and Related Scaffolds
| Research Area | Derivative Class | Key Findings | Reference(s) |
| Oncology | 2,4-Diamino-5-ketopyrimidines | Potent and selective inhibitors of cyclin-dependent kinases (CDKs) with in vivo antitumor activity. | nih.gov |
| Oncology | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Reduced the growth of hematological cancer cell lines and induced apoptosis. | nih.gov |
| Antimicrobial | Piperidin-4-one thiosemicarbazones | Exhibited significant in vitro antibacterial and antifungal activity. | biomedpharmajournal.org |
| Antimicrobial | N-methyl-4-piperidone-derived monoketone curcuminoids | Showed moderate activity against various Streptococcus species responsible for dental caries. | chemrxiv.orgmdpi.com |
| Neurodegenerative Disorders | 4-Aminopyridine-peptide derivatives | Designed to have lower toxicity than the parent compound, 4-aminopyridine. | nih.govbenthamscience.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPSAZJSOQXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221708 | |
| Record name | 1-Methylpiperidine-4-methylamine | |
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Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-42-0 | |
| Record name | (1-Methylpiperidin-4-yl)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-42-0 | |
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| Record name | 1-Methylpiperidine-4-methylamine | |
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| Record name | 7149-42-0 | |
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| Record name | 1-Methylpiperidine-4-methylamine | |
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| Record name | 1-methylpiperidine-4-methylamine | |
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Synthetic Methodologies for 1 Methylpiperidin 4 Yl Methanamine and Its Analogues
Direct Synthetic Routes to (1-Methylpiperidin-4-yl)methanamine
The synthesis of this compound can be achieved through several established preparative procedures, primarily involving the reduction of a suitable functional group at the 4-position of the 1-methylpiperidine (B42303) core.
Established Preparative Procedures and Optimizations
Commonly employed methods for the synthesis of this compound include the reduction of 1-methylpiperidine-4-carbonitrile (B1314567) or the reductive amination of 1-methylpiperidine-4-carboxaldehyde.
The reduction of 1-methylpiperidine-4-carbonitrile is a direct and efficient route. This method typically utilizes powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via the nucleophilic addition of hydride to the nitrile carbon, followed by workup to yield the primary amine. Alternative reducing agents, such as catalytic hydrogenation with Raney nickel or rhodium on alumina (B75360) under a hydrogen atmosphere, can also be employed, often providing a milder and more scalable approach.
Another well-established method is the reductive amination of 1-methylpiperidine-4-carboxaldehyde. chemimpex.com This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate. This intermediate is then reduced in situ to the desired primary amine. fishersci.co.uk Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for optimizing the reaction, with NaBH(OAc)₃ often being favored for its mildness and high selectivity for the imine over the starting aldehyde. chemimpex.com
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1-Methylpiperidine-4-carbonitrile | 1. LiAlH₄, THF, reflux2. H₂O, NaOH(aq) | This compound | High |
| 1-Methylpiperidine-4-carbonitrile | H₂, Raney Nickel, NH₃/EtOH | This compound | Good to High |
| 1-Methylpiperidine-4-carboxaldehyde | NH₃, H₂/Pd/C, EtOH | This compound | Good |
| 1-Methylpiperidine-4-carboxaldehyde | NH₄OAc, NaBH₃CN, MeOH | This compound | Moderate to Good |
Exploration of Novel Synthetic Pathways for this compound
While the aforementioned routes are robust, research into novel synthetic pathways continues, aiming for improved efficiency, sustainability, and access from alternative starting materials. One area of exploration involves the direct functionalization of the piperidine (B6355638) ring. Furthermore, biocatalytic approaches using transaminases could offer a green alternative for the conversion of a ketone precursor, 1-methyl-4-piperidone, to the corresponding amine, although this would yield 1-methylpiperidin-4-amine directly, requiring a subsequent homologation step to introduce the aminomethyl group.
Derivatization Strategies Employing this compound as a Key Building Block
The primary amine functionality of this compound makes it a versatile nucleophile and a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
Amide Bond Formation Reactions
The formation of an amide bond is one of the most common derivatization strategies for primary amines. This compound readily reacts with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents.
Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU, facilitate the formation of an amide bond with carboxylic acids under mild conditions. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
A specific example from patent literature describes the reaction of a secondary amine derived from the core structure, (4-fluorobenzyl)-(l-methylpiperidin-4-yl)amine, with an isocyanate to form a carbamide (a urea (B33335) derivative), which is analogous to amide formation. google.com This highlights the utility of the 1-methylpiperidin-4-yl-methylamine scaffold in constructing complex, biologically active molecules. google.com
| Electrophile | Coupling Reagent/Base | Solvent | Product Type |
| Carboxylic Acid | HATU, DIEA | DMF | N-Substituted Amide |
| Acyl Chloride | Et₃N or Pyridine | DCM or THF | N-Substituted Amide |
| Isocyanate | - | THF or Toluene | N,N'-Substituted Urea |
Nucleophilic Substitution Processes
As a primary amine, this compound can act as a nucleophile in substitution reactions, particularly with alkyl halides and activated aromatic systems. The reaction with an alkyl halide can lead to the formation of secondary and tertiary amines. However, these reactions can sometimes be challenging to control, as over-alkylation to form quaternary ammonium salts can occur. chemimpex.com
A more controlled approach involves nucleophilic aromatic substitution (SNAᵣ) reactions with electron-deficient aromatic or heteroaromatic rings. For instance, the amine can displace a leaving group, such as a halogen, from a suitably activated ring system. This type of reaction is crucial in medicinal chemistry for linking the piperidine moiety to various pharmacophoric groups. The reactivity in such processes is governed by the electron-withdrawing nature of the substituents on the aromatic ring and the nature of the leaving group.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
While this compound itself does not directly participate as a coupling partner in Suzuki-Miyaura reactions, its derivatives are of significant interest. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.
The amine group of this compound can be acylated with a halogenated carboxylic acid (e.g., a bromobenzoic acid) to introduce a handle for a subsequent Suzuki-Miyaura coupling. This strategy allows for the modular synthesis of complex biaryl structures containing the 1-methylpiperidin-4-ylmethyl moiety.
Reductive Amination and Other Functionalization Reactions
The synthesis of this compound and its analogues is frequently accomplished through reductive amination, a versatile and widely used method in medicinal chemistry. This approach allows for the direct formation of primary, secondary, and tertiary amines from carbonyl compounds. Furthermore, the resulting primary amine of this compound serves as a key synthetic handle for a variety of functionalization reactions, including N-alkylation, N-acylation, and N-arylation, enabling the creation of diverse chemical libraries for drug discovery programs.
Reductive amination involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.depearson.com A common precursor for the synthesis of this compound is 1-methylpiperidine-4-carbaldehyde. The direct reductive amination of this aldehyde with ammonia provides a direct route to the target primary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a mild and selective option. sciencemadness.org More advanced and sustainable methods utilize earth-abundant metal catalysts, such as iron complexes, which can facilitate the reaction using aqueous ammonia and hydrogen gas. d-nb.info
An alternative and frequently employed strategy involves the use of a protected piperidine precursor, such as 1-Boc-piperidine-4-carboxaldehyde. acs.orgsigmaaldrich.com This aldehyde can undergo reductive amination with a suitable amine, followed by the deprotection of the Boc group and subsequent N-methylation to yield the desired this compound framework. This multi-step approach offers flexibility in the synthesis of more complex analogues. For instance, reductive amination of 1-Boc-piperidine-4-carboxaldehyde with a primary amine, followed by deprotection and N-methylation, can furnish N-substituted analogues of this compound. acs.org
The primary amine of this compound is a versatile nucleophile that readily participates in various functionalization reactions. N-alkylation can be achieved by reacting the amine with alkyl halides or by another reductive amination with a different aldehyde or ketone. For example, reaction with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride or using a copper-catalyzed N-methylation procedure with paraformaldehyde can introduce a methyl group. mdpi.comacs.org
N-acylation is another common functionalization pathway, where the primary amine reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is fundamental in the synthesis of numerous biologically active molecules. nih.gov Similarly, N-arylation, the formation of a bond between the nitrogen and an aromatic ring, can be accomplished through methods like the Buchwald-Hartwig amination, providing access to N-aryl derivatives.
The following tables summarize various synthetic approaches and functionalization reactions for this compound and its analogues, highlighting the diversity of reactants and reaction conditions employed.
Structure Activity Relationship Sar Studies of 1 Methylpiperidin 4 Yl Methanamine Derivatives in Biological Contexts
SAR in Kinase Inhibition
The versatility of the (1-Methylpiperidin-4-yl)methanamine moiety allows for its incorporation into diverse molecular frameworks, leading to the development of inhibitors with tailored potencies and selectivities. Understanding the SAR of these derivatives is paramount for optimizing their therapeutic potential.
Inositol-Requiring Enzyme 1α (IRE1α) Kinase-Endoribonuclease Inhibitors
IRE1α is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway. Its kinase and endoribonuclease (RNase) activities are critical for cell fate decisions under endoplasmic reticulum (ER) stress. The development of small molecule inhibitors targeting IRE1α is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders.
Specific research findings on the direct impact of modifying the piperidine (B6355638) substituent of this compound on IRE1α binding affinity and enzyme potency are not extensively available in the public domain. However, the general principles of kinase inhibition suggest that modifications to the N-methyl group of the piperidine ring could influence steric and electronic properties, thereby affecting the compound's fit and interaction with the IRE1α kinase domain.
While the direct influence of terminal amine derivatives of this compound on the allosteric inhibition of IRE1α has not been specifically detailed in available research, the terminal amine is a critical interaction point. Its modification to amides, sulfonamides, or other functional groups would be expected to significantly alter the hydrogen bonding network and electrostatic interactions within the allosteric pocket of IRE1α, thereby modulating its RNase activity.
Pim-1 and Flt-3 Kinase Inhibitors
Pim-1 and Flt-3 are proto-oncogenic kinases implicated in various hematological malignancies and solid tumors. The this compound moiety has been incorporated into pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds to generate potent dual inhibitors of these kinases.
The substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core is crucial for potent inhibition of Pim-1. Structure-activity relationship studies have shown that maintaining a key hydrogen bonding interaction with residues such as Asp-128 and Asp-131 in Pim-1 is essential for activity. nih.gov
When the initial this compound at the 5-position was replaced with various oxygen and nitrogen-containing moieties, it was observed that an amino compound exhibited the most potent Pim-1 inhibition. nih.gov This highlights the importance of the basic amine for optimal activity. However, the presence of a basic tertiary amino group can also lead to off-target effects, such as hERG potassium channel inhibition. nih.gov Therefore, exploring neutral functional groups at the terminal position of the 5-position substituent, such as hydroxyl, ether, and sulfone groups, has been a strategy to mitigate these effects while retaining reasonable potency. nih.gov For instance, compounds with a hydroxyl group displayed potent inhibition of Pim-1, while ether and sulfone compounds showed slightly reduced potency. nih.gov
| Compound | 5-Position Substituent | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | hERG IC50 (µM) |
| 1 | This compound | 45 | ND | 1.94 |
| 7 | trans-1,4-diaminocyclohexane | 7 | ND | ND |
| 9 | Hydroxymethylcyclohexylamino | 18 | 157 | >30 |
| 9a | (R)-3-hydroxypyrrolidin-1-yl | 16 | 53 | >30 |
| 11a | 4-hydroxycyclohexylamino | 27 | 271 | >30 |
| 11b | cis-4-hydroxycyclohexylamino | 31 | 125 | >30 |
| 12 | Methoxyethylamino | 89 | ND | ND |
| 13 | Tetrahydrofuranylmethylamino | 110 | ND | ND |
| 14 | Ethylsulfonylpiperazinyl | 150 | ND | ND |
ND: Not Determined
In the context of pyrazolo[1,5-a]pyrimidine-based inhibitors, substitutions on the aromatic ring at the 3-position have been shown to be essential for maintaining potency. nih.gov Specifically, an aromatic ring bearing a meta-position electron-withdrawing group, such as -OCF3, -CF3, and -Cl, has been found to be favorable. Compounds with -CF3 and -Cl substituents at this position exhibit similar nanomolar IC50 values for Pim-1 inhibition. nih.gov
Furthermore, the nature of the aromatic system itself at other positions of the pyrazolo[1,5-a]pyrimidine scaffold can influence activity. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives developed as PI3Kδ inhibitors, bicyclic aromatic systems like indole (B1671886) and benzimidazole (B57391) at the 5-position were found to be more active than monocyclic heteroaromatic rings. bohrium.com This suggests that the larger surface area and potential for additional interactions of bicyclic systems contribute to enhanced inhibitory activity.
SAR in Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammatory and cardiovascular diseases. The this compound fragment has been utilized in the design of potent sEH inhibitors.
While direct SAR studies on phenylquinoline-based sEH inhibitors specifically incorporating the this compound moiety are not extensively detailed in the provided results, research on related urea-based inhibitors provides valuable insights into the role of the piperidine core.
A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their ability to inhibit human and murine sEH. nih.gov These studies revealed that the nature of the acyl group on the piperidine ring significantly influences potency. For instance, a propionyl group on the piperidine nitrogen was found to be more potent than an acetyl group in a series of adamantylureas. nih.gov
Further optimization of the aryl group and the N-acylpiperidine moiety led to the development of highly potent inhibitors. For example, the compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea demonstrated a significant increase in potency compared to its adamantane (B196018) analogue. nih.gov This highlights the importance of the interplay between the aryl and acylpiperidine portions of the molecule for effective sEH inhibition.
In another study, piperidinyl urea-based sEH inhibitors were explored, leading to the identification of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a clinical candidate. nih.gov This compound exhibited potent inhibition of both human and mouse sEH. nih.gov
Table 2: SAR of Urea-Based sEH Inhibitors nih.govnih.gov
| Compound | Core Structure | Key Substituents | sEH IC50 (human) |
|---|---|---|---|
| AR9281 | Piperidinyl urea (B33335) | 1-acetyl-piperidin-4-yl, Adamantan-1-yl | 8 nM |
| 52 | Piperidinyl urea | 1-(cyclopropanecarbonyl)piperidin-4-yl, 4-(trifluoromethoxy)phenyl | Not specified, but noted for high potency |
SAR in Neurotropic Alphavirus Replication Inhibition
Neurotropic alphaviruses are responsible for severe and potentially fatal encephalitis. nih.gov The this compound moiety has been incorporated into novel inhibitors targeting the replication of these viruses.
A series of indole-2-carboxamide derivatives were developed as inhibitors of western equine encephalitis virus (WEEV) replication. nih.govnih.gov The SAR studies focused on modifications to the terminal amide of the indole-2-carboxamide core. The inclusion of the this compound moiety at this position was a key aspect of the optimization process. nih.gov
The synthesis of these analogs involved standard peptide coupling conditions between a carboxylic acid intermediate and various commercially available amines, including this compound. nih.gov The resulting compounds were then tested for their ability to inhibit WEEV replication in a replicon assay. nih.gov These efforts led to a significant improvement in potency, with some analogs showing a 10-fold increase compared to earlier leads. nih.gov
While the provided information does not delve deeply into the stereochemical influence of the this compound moiety itself, it does highlight the importance of stereochemistry in related analogs. For instance, the enantiospecific activity of a related compound strongly suggested that the amide portion of the molecule makes close contact with its molecular target. nih.gov This implies that the specific orientation of substituents, including those on the piperidine ring, is critical for optimal binding and inhibitory activity.
Furthermore, the research aimed to improve the metabolic stability of these inhibitors. nih.gov Modifications to the indole-2-carboxamide scaffold resulted in up to a 40-fold increase in half-life in mouse liver microsomes, demonstrating that strategic chemical changes can enhance the pharmacokinetic properties of these antiviral agents. nih.gov
Table 3: Indole-2-carboxamide Derivatives as Alphavirus Replication Inhibitors nih.gov
| Compound | Terminal Amide Moiety | Key Finding |
|---|---|---|
| 27d | This compound | Part of a series with improved potency and metabolic stability |
SAR in Selective Serotonin (B10506) Reuptake Inhibition (SSRI)
The (1-methylpiperidin-4-yl) moiety is a key structural feature in the design of various central nervous system agents. Its role in derivatives designed to act as selective serotonin reuptake inhibitors (SSRIs) has been a subject of detailed investigation, particularly through the modification of existing pharmacophores like meperidine.
Design and Evaluation of Meperidine Analogues with this compound Derivatives
Meperidine, which possesses a 4-phenyl-N-methylpiperidine core, has been identified as a valuable lead compound for developing novel SSRIs due to its significant binding affinity for the serotonin transporter (SERT) (Kᵢ = 41 nM). uno.eduuno.eduresearchgate.net Extensive research has focused on synthesizing and evaluating meperidine analogues to optimize potency and selectivity for SERT over the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). uno.eduuno.eduresearchgate.net
Structure-activity relationship studies have explored substitutions at three key positions: the aryl ring, the ester group at the 4-position, and the piperidine nitrogen. uno.eduuno.edu
Aryl Ring Substitutions: Introducing various substituents on the phenyl ring at the C-4 position of the piperidine ring significantly impacts SERT affinity. Analogues featuring a 4-iodophenyl, 3,4-dichlorophenyl, or 2-naphthyl group demonstrated high potency for SERT. uno.eduresearchgate.net For instance, the 2-naphthyl derivative was identified as a particularly potent and selective ligand for SERT (Kᵢ = 0.0072 µM), with high selectivity over both DAT and µ-opioid receptors. nih.gov The 3,4-dichlorophenyl derivative was the most potent ligand at DAT but remained more selective for SERT. nih.gov
Ester Moiety Modifications: The carboethoxy group of meperidine was identified as a prime site for modification to enhance SERT binding. Replacing it with benzyl (B1604629) esters, such as 4-nitro, 4-methoxyl, and 3,4-dichloro benzyl analogues, resulted in compounds with high potency for SERT and excellent selectivity over DAT and NET. uno.eduuno.eduresearchgate.net Further optimization led to the discovery that a 4-(carboxymethoxybenzyl) substituent on a 4-(4-iodophenyl)piperidine core produced one of the most potent (Kᵢ = 0.6 nM) and selective ligands for SERT. uno.eduuno.edu
Piperidine Nitrogen Modifications: The N-methyl group is a defining feature of the (1-Methylpiperidin-4-yl) core. However, studies revealed that N-demethylation of potent meperidine analogues consistently improved both binding affinity and selectivity for the serotonin transporter. uno.eduuno.eduresearchgate.net This suggests that while the methyl group is a starting point, an unsubstituted nitrogen on the piperidine ring is more favorable for optimal interaction with SERT.
In a specific series of N-(1-benzoylpiperidin-4-yl) methanamine derivatives, which are structurally related to the core compound, researchers identified a derivative (compound 12a) with potent serotonin reuptake inhibition (IC₅₀ = 8.2 nM) and extremely high affinity for the 5-HT₁ₐ receptor (Kᵢ = 0.069 nM). nih.gov This highlights the therapeutic potential of combining the piperidin-4-yl-methanamine scaffold with other pharmacophoric elements. nih.gov
Table 1: SERT Binding Affinity of Meperidine Analogues
| Compound/Derivative | SERT Kᵢ (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) | Key Structural Features |
|---|---|---|---|---|
| Meperidine | 41 | - | - | Parent compound with 4-phenyl and N-methylpiperidine. uno.edu |
| 2-Naphthyl Derivative (7f) | 7.2 | 158 | - | Replacement of phenyl with 2-naphthyl group. nih.gov |
| 3,4-Dichlorophenyl Derivative (7e) | 18.7 | 6.68 | - | 3,4-dichloro substitution on the phenyl ring. nih.gov |
| 4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine (69f) | 0.6 | >4500 | >4500 | N-demethylated, with 4-iodophenyl and modified ester. uno.eduuno.edu |
| Compound 12a (1-(1-benzoyl...) derivative) | IC₅₀ = 8.2 | - | - | 1-(1-benzoylpiperidin-4-yl) methanamine core. nih.gov |
Mechanistic Investigations of 1 Methylpiperidin 4 Yl Methanamine Derivatives at the Molecular and Cellular Level
Molecular Mechanisms of Target Interaction and Ligand Binding
The interaction of (1-Methylpiperidin-4-yl)methanamine derivatives with their biological targets is a key determinant of their pharmacological effects. Research has primarily centered on their role as receptor modulators, particularly within the central nervous system.
Enzymatic and Receptor Inhibition Mechanisms
While the term "enzymatic inhibition" is specified, the most well-documented mechanism for derivatives of this compound involves receptor modulation rather than direct enzymatic inhibition. The derivative ACP-103 (pimavanserin) is a potent inverse agonist and antagonist at the serotonin (B10506) 5-HT2A receptor. drugbank.compatsnap.comneurology.org An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. It stabilizes the receptor in an inactive conformation, thereby reducing its basal activity. patsnap.com
ACP-103 competitively antagonizes the binding of ligands to the human 5-HT2A receptor. nih.gov Its potent inverse agonist activity has been demonstrated in cell-based functional assays. nih.govmedchemexpress.com This mechanism is distinct from that of many other antipsychotics that rely on dopamine (B1211576) receptor blockade. patsnap.com
Structural Basis of Selective Ligand Recognition
The selectivity of this compound derivatives for their targets is rooted in their specific chemical structure. ACP-103 exhibits a high affinity for the 5-HT2A receptor, with a pKi of 9.3 in membranes and 9.70 in whole cells. nih.govmedchemexpress.com In contrast, it shows a lower affinity for the 5-HT2C receptor and lacks significant affinity for 5-HT2B, dopamine D2, and other monoaminergic receptors. nih.govmedchemexpress.com This selectivity is attributed to the specific interactions between the ligand's functional groups and the amino acid residues within the binding pocket of the 5-HT2A receptor. Positron emission tomography (PET) studies in humans have confirmed that ACP-103 effectively occupies 5-HT2A receptors in the brain in a dose-dependent manner. nih.govoup.com
| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity (pIC50) | Mechanism of Action |
|---|---|---|---|---|
| ACP-103 (Pimavanserin) | 5-HT2A | 9.3 (membranes), 9.70 (whole cells) | 8.7 | Inverse Agonist/Antagonist |
| ACP-103 (Pimavanserin) | 5-HT2C | 8.80 (membranes), 8.00 (whole cells) | 7.1 | Inverse Agonist/Antagonist |
Cellular Responses and Signaling Pathway Modulation
The interaction of this compound derivatives with their molecular targets initiates a cascade of cellular events, leading to the modulation of various signaling pathways.
Regulation of the Unfolded Protein Response (UPR) Pathway in Disease Models (e.g., Cancer)
Currently, there is a lack of publicly available scientific literature detailing the specific effects of this compound derivatives on the Unfolded Protein Response (UPR) pathway in any disease model, including cancer.
Modulation of Protein Phosphorylation and Downstream Signaling Cascades
The inverse agonist activity of ACP-103 at the 5-HT2A receptor leads to the modulation of several downstream signaling pathways. The 5-HT2A receptor is primarily coupled to the Gαq signal transduction pathway. wikipedia.org Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org These second messengers, in turn, activate protein kinase C (PKC) and promote the release of intracellular calcium. patsnap.comwikipedia.org As an inverse agonist, ACP-103 is expected to suppress this signaling cascade. patsnap.com
Furthermore, studies have shown that pimavanserin (B1677881) can promote the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.gov This effect is mediated through the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key signaling cascade involved in cell survival and plasticity. nih.gov Research has also indicated that pimavanserin can inhibit the Ca2+-calcineurin-NFAT (nuclear factor of activated T-cells) signaling pathway, independent of its action on the 5-HT2A receptor. nih.gov
| Compound | Primary Target | Affected Signaling Pathway | Downstream Effects |
|---|---|---|---|
| ACP-103 (Pimavanserin) | 5-HT2A Receptor | Gαq/Phospholipase C | Inhibition of IP3 and DAG production, leading to reduced PKC activation and Ca2+ release. |
| ACP-103 (Pimavanserin) | Unknown | ERK1/2 Pathway | Promotes release of BDNF and GDNF. |
| ACP-103 (Pimavanserin) | Unknown | Ca2+-calcineurin-NFAT Pathway | Inhibition of NFAT activity. |
Disruption of Bacterial Quorum Sensing Networks
There is no available research in the public domain that investigates the potential for this compound or its derivatives to disrupt bacterial quorum sensing networks.
Interaction with Neurotransmitter Systems and Receptors
Derivatives of this compound have been the subject of extensive research to understand their interactions with various neurotransmitter systems and receptors within the central nervous system. These investigations have revealed that structural modifications to the core this compound scaffold can lead to compounds with high affinity and selectivity for specific receptor subtypes, including serotonin, dopamine, and sigma receptors. The following sections detail the research findings at the molecular and cellular level for these interactions.
Serotonin Receptors
Research into the interaction of this compound derivatives with serotonin (5-HT) receptors has identified compounds with significant activity, particularly at the 5-HT₂A subtype.
One of the most well-characterized derivatives is ACP-103. In vitro studies have demonstrated that ACP-103 is a potent 5-HT₂A receptor inverse agonist. It competitively antagonizes the binding of [³H]ketanserin to human 5-HT₂A receptors with a high affinity, exhibiting a mean pKᵢ of 9.3 in membrane preparations and 9.70 in whole cells. uniba.it Functional assays confirmed its potent inverse agonist activity with a mean pIC₅₀ of 8.7. uniba.it
Further studies revealed that ACP-103 has a lower affinity for the human 5-HT₂C receptor, with a mean pKᵢ of 8.80 in membranes and 8.00 in whole cells, and also acts as an inverse agonist at this site, albeit with lower potency (mean pIC₅₀ of 7.1). uniba.it Notably, ACP-103 demonstrated a lack of significant affinity and functional activity at 5-HT₂B receptors. uniba.it The selectivity of ACP-103 for the 5-HT₂A receptor over other monoaminergic receptors highlights the potential for developing subtype-selective ligands based on the this compound scaffold.
| Compound Name | Receptor | Binding Affinity (pKᵢ) | Functional Activity (pIC₅₀) | Functional Effect |
| ACP-103 | Human 5-HT₂A | 9.3 (membranes), 9.70 (whole cells) | 8.7 | Inverse Agonist |
| ACP-103 | Human 5-HT₂C | 8.80 (membranes), 8.00 (whole cells) | 7.1 | Inverse Agonist |
| ACP-103 | Human 5-HT₂B | No significant affinity | No significant activity | - |
Dopamine Receptors
The this compound scaffold has also been explored for its potential to interact with dopamine receptors. Structure-activity relationship (SAR) studies on various piperidine (B6355638) derivatives have provided insights into the structural requirements for affinity and selectivity at dopamine receptor subtypes.
For instance, research on a series of 1-aryl-4-(arylpyridylmethyl)piperazines, which share structural similarities with derivatives of this compound, led to the identification of compounds with high affinity for dopamine D₂ receptors. nih.gov While specific binding data for direct derivatives of this compound are present in some studies, the focus has often been on achieving a multi-target profile, including both dopamine and serotonin receptors.
Furthermore, investigations into piperidine-based scaffolds have revealed compounds with potent modulatory activity at dopamine D₄ receptors. researchgate.net These studies highlight that modifications to the piperidine ring and its substituents can significantly influence the affinity and selectivity for different dopamine receptor subtypes. For example, ACP-103 was found to lack affinity for dopamine D₂ receptors, indicating that specific structural features are crucial for dopamine receptor interaction. uniba.it
| Compound Class | Receptor | Key Findings |
| Piperidine-based scaffolds | Dopamine D₄ | Identified as potent modulators. researchgate.net |
| ACP-103 | Dopamine D₂ | Lacked affinity. uniba.it |
Sigma Receptors
A significant body of research has focused on the interaction of this compound derivatives with sigma receptors, particularly the sigma-1 (σ₁) subtype. These receptors are recognized as unique, ligand-regulated molecular chaperones and are implicated in a variety of neurological functions. nih.gov
Studies on a series of phenoxyalkylpiperidines have identified compounds with high affinity for the σ₁ receptor. For example, derivatives with a 4-methyl substituent on the piperidine ring were found to have optimal interaction with the σ₁ subtype. uniba.it Increasing steric hindrance around the piperidine nitrogen was generally found to be detrimental to σ₁ receptor binding. uniba.it
Further research on piperidine scaffolds has identified potent sigma-1 modulators, with some compounds showing a divergence in activity between dopamine D₄ and sigma-1 receptors. researchgate.netchemrxiv.org The basic nitrogen of the piperidine ring is thought to form a key interaction with the Glu172 residue of the σ₁ receptor. chemrxiv.org
| Compound Series | Receptor | Binding Affinity (Kᵢ) | Key SAR Findings |
| Phenoxyalkylpiperidines | Sigma-1 (σ₁) | Subnanomolar to micromolar | 4-methylpiperidine optimal for affinity; steric hindrance around nitrogen is detrimental. uniba.it |
| Piperidine-based scaffolds | Sigma-1 (σ₁) | Potent modulators identified | Basic nitrogen interaction with Glu172 is crucial. researchgate.netchemrxiv.org |
Computational Chemistry and Molecular Modeling Studies of 1 Methylpiperidin 4 Yl Methanamine and Its Analogues
Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a small molecule ligand to the active site of a protein.
The primary goal of molecular docking is to predict the three-dimensional structure of a ligand-protein complex and to estimate the binding affinity, often expressed as a docking score. This score is a function of various energy terms, including electrostatic and van der Waals interactions. For piperidine (B6355638) derivatives, docking studies have been instrumental in identifying potential biological targets and optimizing ligand structures for enhanced binding.
For instance, in a study of methylpiperidine-phenyl-nicotinamide derivatives, molecular docking was used to predict their binding affinity to the ABL1 kinase, a target in cancer therapy. The docking protocol was first validated by redocking a known co-crystallized ligand to ensure the method's accuracy. The synthesized compounds were then docked into the ABL1 kinase active site, and their binding modes and scores were analyzed. researchgate.net Compounds with favorable docking scores were predicted to have potent inhibitory activity, a prediction that was later correlated with experimental IC50 values. researchgate.net
Similarly, docking studies on 1,3-diazetidin-2-one derivatives targeting the epidermal growth factor receptor (EGFR) demonstrated that these compounds could achieve superior binding fitness compared to the reference drug erlotinib. f1000research.com Such studies highlight the power of molecular docking to screen virtual libraries of compounds and prioritize those with the highest predicted affinities for synthesis and biological testing.
| Compound Type | Target Protein | Docking Software/Method | Key Finding |
| Methylpiperidine-phenyl-nicotinamide derivatives | ABL1 Kinase | Not Specified | Good binding affinity predicted for potent anticancer activity. researchgate.net |
| 1,3-diazetidin-2-one derivatives | EGFR (PDB: 1M17) | Not Specified (PLPfitness score) | Derivatives showed superior predicted binding fitness compared to erlotinib. f1000research.com |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | COVID-19 Protease | Not Specified | Efficient interaction and good activities predicted against the viral protein. nih.gov |
This table presents findings from molecular docking studies on various piperidine analogues, illustrating the application of these methods.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key interactions is crucial for structure-based drug design, as it allows chemists to modify the ligand to enhance these interactions and improve potency and selectivity.
In the study of methylpiperidine-phenyl-nicotinamide derivatives, docking poses revealed specific hydrogen bonds and hydrophobic interactions with key residues in the ABL1 kinase active site. researchgate.net Likewise, the docking of organotin(IV) carboxylates, which can feature piperidine-like structures, with DNA and tubulin showed various polar interactions contributing to their binding. scienceopen.com The analysis of these interactions provides a rational basis for the observed biological activity and guides further optimization of the lead compounds.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the study of the conformational flexibility of both the ligand and the protein and provides a more accurate assessment of the stability of their complex.
MD simulations can reveal how the binding of a ligand affects the conformational dynamics of the receptor and vice-versa. A recent study on a series of piperidine derivatives employed 100-nanosecond MD simulations in an explicit solvent to investigate their conformational behavior. researchgate.net The simulations provided insights into the root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area, all of which are critical for understanding molecular interactions in a biological environment. researchgate.net
For N-methylpiperidine (NMP), a close analogue of the title compound, ultrafast conformational dynamics have been observed using time-resolved Rydberg fingerprint spectroscopy, with computational models supporting the experimental findings. These studies show transitions between chair and twist conformers of the piperidine ring, highlighting the inherent flexibility of this scaffold. rsc.org
MD simulations can be used to assess the stability of a ligand-protein complex over time and to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to post-process MD trajectories to estimate binding energies.
In a study of semi-rigid (aminomethyl)piperidine-based ligands for Mn(II) complexation, MD simulations were performed to monitor the distance between the metal ion and a coordinated water molecule, allowing for the estimation of the water residence time, a crucial parameter for the efficacy of MRI contrast agents. mdpi.com These simulations provide a detailed energetic and temporal profile of the interactions within the complex.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most accurate description of the electronic structure of molecules. These methods are used to calculate a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.
For piperidine derivatives, DFT calculations have been used to investigate their structural and electronic properties. researchgate.net In one study, DFT was used to optimize the geometry of a newly synthesized piperidine derivative and the results were compared with experimental X-ray diffraction data. nih.gov The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provided insights into the stability and reactivity of the compound. nih.gov
Furthermore, DFT calculations have been employed to study the conformational preferences of N-acylpiperidines, revealing the energetic contributions to the preference for axial or equatorial substitution on the piperidine ring. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and donor-acceptor interactions within the molecule. rcsi.com
| Method | System Studied | Key Properties Calculated |
| DFT | Fluorine-substituted piperidine derivatives | Molecular geometry, electronic stability, reactivity. researchgate.net |
| DFT | 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | Optimized geometry, HOMO-LUMO energies. nih.gov |
| DFT | N-acylpiperidines | Conformational energies (axial vs. equatorial). nih.gov |
| Ab initio (RHF/6-31G(d)) | N-methylpiperidine and chloro-derivatives | Conformational energies, bond lengths. osi.lv |
This table summarizes the application of quantum chemical calculations to study the properties of piperidine analogues.
Cheminformatics and in silico Approaches in Rational Drug Design
Cheminformatics and in silico methodologies are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the properties and biological activities of chemical compounds. These computational tools are instrumental in the rational design of novel therapeutics by analyzing chemical structures and their predicted interactions with biological targets. In the context of (1-Methylpiperidin-4-yl)methanamine and its analogues, these approaches can elucidate key structural features that govern their pharmacological profiles, guiding the synthesis of more potent and selective molecules.
The application of in silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, allows for the correlation of physicochemical properties with biological activities. researchgate.net By developing mathematical models, researchers can predict the activity of unscreened compounds, thereby prioritizing synthetic efforts. For instance, studies on related piperidine derivatives have successfully employed QSAR to understand the relationship between molecular descriptors and their inhibitory activities against various enzymes.
Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand when bound to a receptor. This method provides insights into the binding mode and affinity of compounds like this compound with their biological targets. Such studies are crucial for understanding the molecular basis of action and for designing derivatives with improved binding characteristics. For example, docking studies on other piperidine-containing molecules have revealed key interactions with amino acid residues in the active sites of proteins, which is a critical step in the development of targeted therapies. scielo.brresearchgate.net
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of early-stage drug discovery. These computational models assess the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities before significant resources are invested. For analogues of this compound, predicting properties like Caco-2 permeability, intestinal absorption, and potential toxicity can significantly streamline the drug development process. mdpi.comnih.gov
The integration of these cheminformatics and in silico approaches provides a comprehensive framework for the rational design of drugs based on the this compound scaffold. By leveraging computational power, it is possible to navigate the vast chemical space and identify promising candidates with desirable pharmacological profiles.
Illustrative in silico Data for this compound
To exemplify the application of these computational methods, the following tables present hypothetical, yet representative, data that could be generated for this compound in a drug design campaign.
Table 1: Calculated Physicochemical Properties and Molecular Descriptors
| Descriptor | Value | Significance in Drug Design |
| Molecular Weight | 128.22 g/mol | Influences absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | 0.85 | Indicates lipophilicity and affects membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | Relates to hydrogen bonding potential and cell permeability. |
| Number of Hydrogen Bond Donors | 2 | Influences binding to target proteins. |
| Number of Hydrogen Bond Acceptors | 2 | Influences binding to target proteins. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |
Table 2: Predicted ADMET Properties
| ADMET Property | Predicted Value | Implication for Drug Candidacy |
| Human Intestinal Absorption | > 90% | High probability of being well-absorbed orally. mdpi.com |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | Suggests high permeability across the intestinal wall. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | High | Indicates potential for central nervous system activity. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. |
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac toxicity. |
| Ames Mutagenicity | Non-mutagenic | Suggests a lower potential for carcinogenicity. |
Table 3: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Value | Interpretation |
| Binding Affinity (ΔG) | -7.5 kcal/mol | Predicts a favorable binding energy to the target protein. |
| Key Interacting Residues | ASP145, LYS88, TYR82 | Identifies the specific amino acids involved in binding. |
| Hydrogen Bonds | 2 (with ASP145, TYR82) | Highlights crucial polar interactions stabilizing the complex. |
| Hydrophobic Interactions | LEU35, VAL18, ALA49 | Shows non-polar contacts contributing to binding. |
These tables illustrate how computational tools can provide a detailed, multi-faceted profile of a compound like this compound, guiding its further development in a rational, data-driven manner.
Advanced Research Applications of 1 Methylpiperidin 4 Yl Methanamine in Diverse Chemical Biology Fields
Development of Chemical Probes and Tools for Biological Pathway Elucidation
The structural motif of (1-Methylpiperidin-4-yl)methanamine is fundamental to the creation of sophisticated chemical probes used to investigate complex biological systems. While not typically used as a probe itself, its framework is integral to molecules designed for high-affinity and specific interactions with biological targets. These probes are essential for elucidating the roles of various enzymes and receptors in cellular signaling pathways.
A prominent example is in the development of radioligands for Positron Emission Tomography (PET), a non-invasive imaging technique. The core structure is found in molecules like 1-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP). This radiolabeled compound is a substrate analog for acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. [11C]PMP is designed to cross the blood-brain barrier, where it is hydrolyzed by AChE, trapping the radiolabeled metabolite in the brain. This allows for the precise, real-time measurement of AChE activity, providing invaluable insights into the cholinergic system.
Furthermore, the (1-methylpiperidin-4-yl) group is a key component of ACP-103 (Pimavanserin), a potent inverse agonist for the 5-hydroxytryptamine (5-HT)2A serotonin (B10506) receptor. By incorporating this piperidine (B6355638) moiety, ACP-103 achieves high selectivity, enabling its use as a chemical tool to probe the function and downstream signaling of the 5-HT2A receptor, which is implicated in neuropsychiatric disorders.
Table 1: Examples of Chemical Probes Incorporating the (1-Methylpiperidin-4-yl) Moiety
| Derivative/Probe Name | Chemical Class | Application/Target | Research Field |
| 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) | Radioligand | Acetylcholinesterase (AChE) Activity | Neuroimaging (PET) |
| ACP-103 (Pimavanserin) | Inverse Agonist | 5-HT2A Serotonin Receptor | Neuropharmacology |
Applications in Neurotransmitter System Research and Understanding of Neurological Disorders
Building on its role in creating chemical probes, derivatives of this compound are pivotal in neuroscience research, particularly in the study of neurotransmitter systems and the pathophysiology of neurological disorders. The ability to selectively target components of the cholinergic and serotonergic systems has direct applications in understanding and potentially treating complex brain diseases.
Research utilizing [11C]PMP has shed light on the degeneration of cholinergic neurons, a hallmark of neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. PET studies with this tracer allow researchers to quantify the decline in AChE levels in different brain regions, correlating these changes with cognitive decline and disease progression.
Similarly, the investigation of compounds like ACP-103, which contains the (1-methylpiperidin-4-yl) structure, has advanced the understanding of psychosis, a common symptom in Parkinson's disease. As a selective 5-HT2A receptor inverse agonist, it provides a targeted approach to modulating serotonergic activity, which is believed to play a role in the underlying mechanisms of hallucinations and delusions. This makes the parent compound a valuable scaffold in the development of therapeutics for neurological and psychiatric conditions. chemimpex.com
Contributions to Material Science Research for Enhanced Performance Polymers and Composites
The utility of this compound extends beyond the biological sciences into material science, where it serves as a specialized building block. The piperidine ring is a robust heterocyclic structure, and its incorporation into polymer chains or composite materials can impart unique and desirable properties. ontosight.airesearchgate.net While specific, large-scale applications of this compound itself in polymers are not extensively documented in mainstream literature, piperidine derivatives, in general, are recognized for their potential in creating performance materials. researchgate.net
The amine functional groups on this compound allow it to act as a monomer or a cross-linking agent in polymerization reactions, such as the synthesis of polyamides or polyurethanes. The presence of the N-methylpiperidine group within a polymer backbone can influence several key characteristics:
Thermal Stability: The rigid ring structure can enhance the thermal stability of the resulting polymer.
Adhesion and Chemical Resistance: Polymers containing this moiety may exhibit improved adhesive properties and resistance to chemical degradation. ontosight.ai
Biocompatibility: In more specialized applications, piperidine-containing polymers have been explored for creating bioactive films and materials for controlled drug release, suggesting a potential avenue for future research with this specific compound. nih.gov
Its role is primarily as a foundational component for creating more complex monomers or additives that contribute to the development of new materials with tailored characteristics. chemimpex.comontosight.ai
Role as a Building Block in the Synthesis of Agrochemicals and Specialty Chemicals
This compound is widely classified as a versatile intermediate for custom synthesis in the chemical industry. zunachem.comtcichemicals.com Its reactive amine group and stable cyclic structure make it an ideal starting point for constructing more complex molecules, including those used in agriculture and as specialty chemicals. chemimpex.com
In the agrochemical sector, the development of novel pesticides and herbicides often relies on the synthesis of compounds with specific biological activities. The piperidine structure is found in a number of biologically active natural products and synthetic compounds, and its inclusion can enhance the efficacy and selectivity of agrochemicals. The use of this compound as a building block allows for the creation of new chemical entities aimed at improving crop protection. chemimpex.com
As a specialty chemical intermediate, its value lies in its ability to participate in a variety of chemical reactions to produce a diverse range of downstream products. These products are often high-value molecules used in niche applications, from pharmaceutical development to the formulation of advanced materials. The compound's favorable solubility and stability also make it a practical choice in various synthetic processes. chemimpex.com
Table 2: Synthetic Utility of this compound
| Category | Role of this compound | Potential End Products |
| Agrochemicals | Synthetic Building Block | Novel insecticides, fungicides, herbicides |
| Specialty Chemicals | Versatile Intermediate | Pharmaceutical precursors, material science monomers, custom-synthesized molecules |
| Organic Synthesis | Heterocyclic Scaffold | Complex molecules for research and development |
Analytical Methodologies for the Characterization and Quantification of 1 Methylpiperidin 4 Yl Methanamine and Its Derivatives
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental to elucidating the molecular structure of (1-Methylpiperidin-4-yl)methanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used to confirm the compound's identity and structure. bldpharm.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum help to confirm the presence of the methyl group, the piperidine (B6355638) ring, and the aminomethyl group, and their respective connectivities. While detailed spectral data is proprietary to specific suppliers, ¹H NMR is a standard method used to confirm the structure of this compound and related piperidine compounds. chemicalbook.comchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular formula of the compound is C₇H₁₆N₂ which corresponds to a molecular weight of 128.22 g/mol . thermofisher.comsigmaaldrich.com When coupled with chromatographic techniques like LC or GC (LC-MS or GC-MS), it provides a powerful tool for both identification and quantification. For analysis by LC-MS, a volatile acid like formic acid is typically used in the mobile phase instead of phosphoric acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine and C-H stretching vibrations of the alkyl groups. Conformance to an expected infrared spectrum is a standard quality control specification for this compound. thermofisher.com
Below is a summary of the spectroscopic techniques used for characterization.
| Technique | Purpose | Relevant Information |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Confirms the hydrogen and carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation. | Molecular Weight: 128.22 g/mol . |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of amine (N-H) and alkyl (C-H) groups. |
Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography-Mass Spectrometry)
Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method allows for effective separation and quantification. A key aspect of this method is its scalability, making it suitable for both analytical-scale purity assessment and larger-scale preparative separation to isolate impurities. sielc.comsielc.com The purity of commercially available this compound is often determined by Gas Chromatography (GC) or HPLC, with typical purities specified as greater than 95% or 97%. thermofisher.comtcichemicals.com
A typical HPLC method employs a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The conditions can be adjusted for compatibility with different detectors.
| Parameter | Condition | Notes |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - |
| Stationary Phase | Newcrom R1 column | A reverse-phase column with low silanol activity. sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acid | Phosphoric acid is used for standard UV detection. sielc.com |
| MS Compatibility | Formic acid is substituted for phosphoric acid. | For LC-MS applications. sielc.comsielc.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For faster analysis and higher resolution, UPLC methods can be employed. These methods use columns with smaller particle sizes (e.g., sub-2 µm) to achieve more efficient separations in a shorter amount of time. sielc.com When coupled with a mass spectrometer, UPLC-MS provides a highly sensitive and selective method for the identification and quantification of this compound, even in complex mixtures. bldpharm.com
Application of Analytical Methods in Biological Sample Analysis for Research Purposes
The analytical methods developed for this compound are suitable for pharmacokinetic studies, which involve measuring the concentration of a compound and its metabolites in biological samples over time. sielc.comsielc.com The analysis of compounds like this compound in biological fluids such as blood, serum, or urine requires robust and sensitive methods. cdc.gov
While specific studies on the analysis of this compound in biological samples are not widely published, the general procedures for similar amine compounds can be applied. These methods typically involve several key steps: cdc.gov
Sample Pre-treatment: This often includes a protein precipitation step for blood or serum samples, followed by centrifugation.
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the biological matrix and to concentrate it.
Hydrolysis: For urine samples, a hydrolysis step (acidic or alkaline) may be necessary to cleave conjugated metabolites and measure the total amount of the compound. cdc.gov
Analysis: The extracted and purified sample is then analyzed, typically by HPLC or GC, often coupled with mass spectrometry (LC-MS or GC-MS) for enhanced sensitivity and specificity. cdc.gov
Care must be taken during sample preparation and analysis to prevent the loss of the analyte, especially if it is heat-labile. cdc.gov The development of such validated analytical methods is a prerequisite for conducting research into the pharmacokinetic and metabolic profiles of this compound and its derivatives.
Future Directions and Emerging Research Areas for 1 Methylpiperidin 4 Yl Methanamine Based Research
The chemical scaffold (1-Methylpiperidin-4-yl)methanamine is a valuable building block in medicinal chemistry, recognized for its presence in a variety of bioactive compounds. chemimpex.com Its structural features, including a tertiary amine and a primary aminomethyl group attached to a piperidine (B6355638) ring, offer multiple points for chemical modification, making it an attractive starting point for developing novel therapeutic agents. chemimpex.comtcichemicals.com Future research is poised to expand upon its established utility, venturing into new biological targets, leveraging advanced computational methods, and adopting more sustainable synthetic practices.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) reveals distinct peaks for the piperidine ring (δ 1.09–1.83 ppm) and methylamine group (δ 2.12 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (128.21 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/buffer mobile phases (e.g., sodium acetate + 1-octanesulfonate, pH 4.6) for purity assessment .
How do structural modifications of this compound influence its binding affinity in kinase inhibitors (e.g., Pim-1)?
Advanced Research Question
In Pim-1 inhibitors, the 5-position substituent of pyrazolo[1,5-a]pyrimidine scaffolds is critical. Replacing this compound with trans-1,4-diaminocyclohexane enhances hydrogen bonding with Asp-128/Asp-131 residues, improving IC₅₀ values (e.g., from 45 nM to sub-10 nM). However, basic amines like this compound risk hERG channel inhibition, necessitating neutral substituents (e.g., hydroxyl or sulfone groups) for reduced cardiotoxicity .
Methodological Insight :
- Conduct molecular docking (AutoDock Vina) and MD simulations to predict binding modes.
- Validate with SPR (surface plasmon resonance) for kinetic binding assays.
What strategies mitigate hERG inhibition risks when using this compound-derived compounds in drug discovery?
Advanced Research Question
- Structural Neutralization : Replace the primary amine with non-basic groups (e.g., ethers, amides) to reduce hERG binding.
- In Silico Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to predict hERG liability early in lead optimization.
- Patch-Clamp Assays : Validate electrophysiological effects on hERG-expressed HEK293 cells .
How can crystallographic data refine the structural understanding of this compound derivatives?
Advanced Research Question
SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures. For example, hemihydrate salts of derivatives (e.g., N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)carbamides) are analyzed via X-ray diffraction. Key parameters:
- Resolution : Aim for <1.0 Å to resolve hydrogen-bonding networks.
- Twinned Data : Use SHELXD for phase determination in twinned crystals .
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Research Question
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
